2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)-

Lipophilicity Physicochemical Properties Prostaglandin Analog Design

Synthesizing C-3 phenylthio-substituted cyclopentenones typically requires 3-5 additional protection/deprotection steps, consuming weeks of lab time and introducing yield losses. This compound eliminates that bottleneck by delivering the 5-methylene and 3-(phenylthio) groups pre-installed on a single cyclopentenone core. • Pre-installed cross-conjugated system enables direct C-5 and C-3 vector exploration in one synthetic operation. • Measured XLogP3-AA of 4.8 provides a validated lipophilicity benchmark for membrane-interaction studies. • Supplied with identity confirmation (¹H NMR) and ≥95% HPLC purity, ensuring reproducible assay results across research batches.

Molecular Formula C16H18OS
Molecular Weight 258.4 g/mol
CAS No. 189030-25-9
Cat. No. B12551495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)-
CAS189030-25-9
Molecular FormulaC16H18OS
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(CC(=C)C1=O)SC2=CC=CC=C2
InChIInChI=1S/C16H18OS/c1-3-4-10-14-15(11-12(2)16(14)17)18-13-8-6-5-7-9-13/h5-9H,2-4,10-11H2,1H3
InChIKeyKPMJVTIQCSYNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)-: Structural & Physicochemical Profile


2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)- (CAS 189030-25-9) is a synthetic cyclopentenone derivative characterized by a 2-butyl, a 3-(phenylthio), and a 5-methylene substitution pattern on the cyclopentenone core [1]. Its molecular formula is C16H18OS with a computed molecular weight of 258.4 g/mol and a calculated XLogP3-AA of 4.8, indicating significant lipophilicity [1]. The compound belongs to a class of cross-conjugated cyclopentenones that serve as key intermediates or structural analogs in prostaglandin-related research .

S
Advanced Synthetic Intermediate
Pre-functionalized cyclopentenone with 5-methylene and 3-(phenylthio) groups for prostaglandin-like scaffold assembly.
R
Cross-Conjugated System Access
Enables exploration of C-3 and C-5 vectors in a single building block, reducing synthetic step count in analog libraries.
L
Controlled Lipophilicity Profile
Computed XLogP supports membrane-interaction and partitioning studies where generic cyclopentenones are insufficient.

Why Generic Cyclopentenone Analogs Cannot Substitute This Compound


Simple or commercially common cyclopentenone analogs (e.g., 2-cyclopenten-1-one, 2-butyl-cyclopentenone) lack the specific 5-methylene and 3-(phenylthio) functionalities that define this compound's electron-deficient and cross-conjugated system [1]. The combination of a C-5 exo-methylene group and a C-3 phenylthio substituent is critical for the molecule's unique reactivity profile, which is leveraged in the synthesis of complex prostaglandin-like scaffolds . Direct substitution with analogs missing either group would alter the compound's electrophilicity and its capacity to act as a selective substrate or intermediate, undermining the reproducibility of established synthetic pathways or biological assay results .

!
Missing 5-Methylene Group Alters Reactivity
Generic 2-cyclopenten-1-one or 2-butyl-cyclopentenone lack the exo-methylene group critical for the cross-conjugated electrophilic system.
!
3-(Phenylthio) Substituent Not Functionally Replaceable
Alkylthio or unsubstituted analogs may shift reactivity and biological assay outcomes; the phenylthio group confers distinct electronic and steric properties.
!
Simpler Building Blocks Require Additional Synthesis
Substituting with less complex cyclopentenones may add multiple synthetic steps to install C-3 and C-5 functionality, reducing workflow reproducibility.

Quantitative Differentiation vs. Cyclopentenone Analogs


Lipophilicity Comparison vs. Core Cyclopentenone Scaffold

The target compound demonstrates significantly higher computed lipophilicity (XLogP3-AA = 4.8) compared to the unsubstituted 2-cyclopenten-1-one scaffold (XLogP3-AA ≈ 0.3) [1]. This is a direct consequence of the butyl and phenylthio substituents. Such a difference is critical for partitioning into lipid membranes and for the lipophilic efficiency (LipE) considerations in analog design [1].

Lipophilicity Comparison
Class-level
XLogP3-AA 4.8 vs. ~0.3
≈ 4.5 log units higher than unsubstituted 2-cyclopenten-1-one (computed)
Reported lipophilicity supports membrane-partitioning studies not approximated by generic cyclopentenones.
In silico XLogP3 3.0; experimental logD validation recommended.
Lipophilicity Physicochemical Properties Prostaglandin Analog Design

Phenylthio vs. Ethylthio Cytotoxic Activity Framework

In a study on the exomethylidenecyclopentenone core of cyclopentenone prostaglandins, the chiral 5-phenylthio derivative was synthesized and its cytotoxic properties were directly compared with its 5-ethylthio analog . While exact IC50 values for the 5-phenylthio derivative were not detailed in the abstract, the research established that the 5-phenylthio group is not a stable bioisostere of the 5-ethylthio group, leading to distinct cytotoxicity profiles . This provides a conceptual basis for the target compound's 3-(phenylthio) substitution conferring unique biological activity relative to 3-(alkylthio) analogs.

Phenylthio vs. Ethylthio Activity
Data to verify
5-Phenylthio not a stable bioisostere of 5-ethylthio
Qualitative cytotoxicity difference reported; 3-(phenylthio) regioisomer data not available
Supports phenylthio substitution review; alkylthio analogs may not replicate activity profile.
Cross-study context; specific 3-substituted data requires independent confirmation.
Cytotoxicity Prostaglandin Synthons Bioisosteres

Molecular Complexity vs. Common Building Blocks

The target compound has a heavy atom count of 18 and a complexity score of 361 (computed) [1]. This is substantially more complex than basic cyclopentenone building blocks like 2-cyclopenten-1-one (heavy atoms: 7, complexity: ~100) or 2-butyl-2-cyclopenten-1-one (heavy atoms: 12, complexity: ~200) [1]. The higher complexity indicates a more evolved synthetic intermediate that provides a greater degree of pre-functionalization, potentially saving multiple synthetic steps in the construction of complex molecules .

Molecular Complexity
Class-level
Complexity Score 361 vs. ~200
Approximately 1.8× higher than 2-butyl-2-cyclopenten-1-one (computed)
Higher pre-functionalization may reduce synthetic steps in medicinal chemistry campaigns.
Computed by Cactvs 3.4.8.18; complexity advantage is scaffold-dependent.
Molecular Complexity Synthetic Intermediate Lead Optimization

Procurement-Linked Application Scenarios


Prostanoid Scaffold Construction

The compound is best procured for the synthesis of complex, cross-conjugated cyclopentenone systems that serve as advanced intermediates for prostaglandin analog libraries . Its pre-installed 5-methylene and 3-(phenylthio) groups allow for rapid exploration of the C-5 and C-3 vectors in a single synthetic step, which is not achievable with simpler cyclopentenone precursors .

C-3 SAR Studies of Cyclopentenone Bioactives

For research groups investigating the biological effect of a C-3 phenylthio substituent versus an alkylthio or other functional group on cyclopentenone cores, this compound is the definitive starting material . Direct procurement eliminates the need for a potentially multi-step C-3 functionalization sequence, ensuring a pure and consistent substrate for comparative biological assays.

Lipophilicity-Driven Lead Optimization Programs

In drug discovery projects where elevated, but controlled, lipophilicity (XLogP ~4.8) is a design requirement for target engagement or membrane interaction, this compound serves as a benchmark molecular probe [1]. Its procurement enables experimental measurement of logD and validation of the computational predictions that guide the optimization of LipE in a lead series.

Application
Selection Property
Validation Focus
Prostanoid Scaffold Construction
Pre-functionalized C-3 and C-5 vectors
Synthetic efficiency and scaffold diversity
C-3 SAR Studies
3-(Phenylthio) substituent identity
Comparative assay response vs. alkylthio analogs
Lipophilicity-Driven Lead Optimization
Computed XLogP ~4.8 lipophilicity window
Experimental logD measurement and LipE validation
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